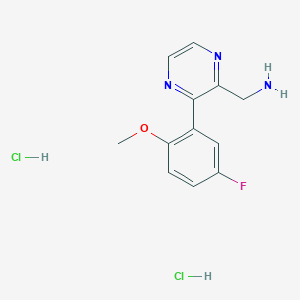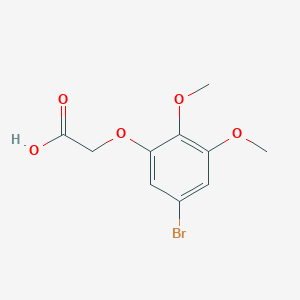
2-(5-Bromo-2,3-dimethoxyphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2,3-dimethoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H11BrO5 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 5-bromo-2,3-dimethoxyphenoxy group
Preparation Methods
The synthesis of 2-(5-Bromo-2,3-dimethoxyphenoxy)acetic acid typically involves the following steps:
Bromination: The starting material, 2,3-dimethoxyphenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Etherification: The brominated product is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form the ether linkage, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(5-Bromo-2,3-dimethoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Esterification: The carboxyl group can react with alcohols to form esters, which can be useful intermediates in organic synthesis.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Bromo-2,3-dimethoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2,3-dimethoxyphenoxy)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-(5-Bromo-2,3-dimethoxyphenoxy)acetic acid include:
2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid: This compound has a similar structure but with different substitution patterns on the phenyl ring.
2-(2,3-Dimethoxyphenoxy)acetic acid: Lacks the bromine atom, which may result in different chemical and biological properties.
2-Bromo-2-(4-methoxyphenyl)acetic acid: Another brominated acetic acid derivative with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H11BrO5 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
2-(5-bromo-2,3-dimethoxyphenoxy)acetic acid |
InChI |
InChI=1S/C10H11BrO5/c1-14-7-3-6(11)4-8(10(7)15-2)16-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
DWUXJIPCJFPOQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)OCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


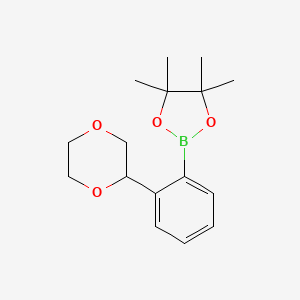
![(Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14880457.png)
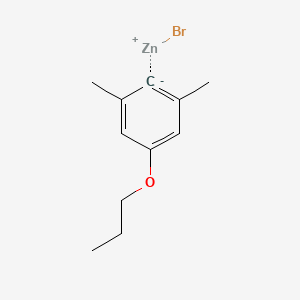
![3-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B14880467.png)

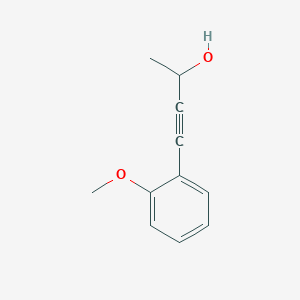

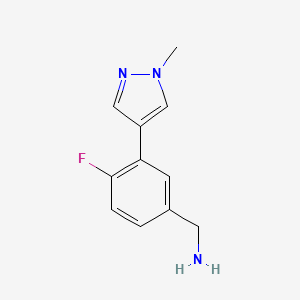
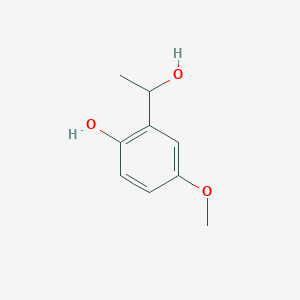
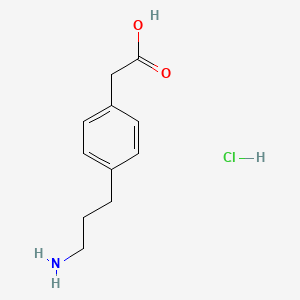
![3-[(Furan-2-ylmethyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14880509.png)
![1',2',3',6'-Tetrahydro-[3,4'-bipyridine]-5-carbonitrile hydrochloride](/img/structure/B14880519.png)
![2,2'-{cyclohexane-1,2-diylbis[nitrilo(E)methylylidene]}bis(4-nitrophenol)](/img/structure/B14880538.png)
